tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Description
Properties
CAS No. |
1375472-42-6 |
|---|---|
Molecular Formula |
C14H18F2N2O2 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination of the Benzene Ring
The 7,8-difluoro substituents are introduced either via directed ortho-metalation (DoM) or nucleophilic aromatic substitution (SNAr). For example, 2,3-difluoroaniline undergoes nitration followed by reduction to yield 7,8-difluoro-1,2,3,4-tetrahydroquinoline. Alternatively, SNAr reactions using potassium fluoride (KF) or cesium fluoride (CsF) on chlorinated intermediates provide regioselective fluorination.
Table 1: Fluorination Methods for Aromatic Precursors
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Directed ortho-metalation | LDA, F-TEDA-BF4, -78°C | 72 | |
| SNAr | KF, DMF, 120°C | 65 | |
| Reductive fluorination | NaBH4, Selectfluor, MeOH | 58 |
Construction of the Benzodiazepine Core
Condensation and Cyclization
The diazepine ring is formed via a two-step process: (1) condensation of the fluorinated aniline derivative with a γ-keto ester and (2) acid-catalyzed cyclization. In a representative procedure, 7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is reacted with ethyl 3-aminopropanoate in dichloromethane (DCM) under argon, followed by irradiation with 400 nm LEDs in the presence of 2,7-di-tert-butyl-9-mesitylacridine as a photoredox catalyst. The intermediate is then treated with PPA at 150–160°C for 2–3 hours to induce cyclization, yielding the benzodiazepine skeleton.
Table 2: Cyclization Conditions and Yields
Boc Protection of the Amine Group
Prior to cyclization, the secondary amine is protected using tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP). For instance, a solution of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in tetrahydrofuran (THF) is treated with Boc2O (1.2 equiv) and DMAP (0.1 equiv) at 0°C, followed by stirring at room temperature for 12 hours. The Boc-protected intermediate is purified via column chromatography (hexane/ethyl acetate, 3:1), achieving >90% yield.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Nonpolar solvents like DCM or toluene are preferred for condensation steps to minimize side reactions. Cyclization in PPA requires elevated temperatures (150–160°C), whereas milder conditions (e.g., trifluoroacetic acid at reflux) result in incomplete ring closure.
Catalytic Systems
Photoredox catalysis using 2,7-di-tert-butyl-9-mesitylacridine enhances the efficiency of electron-deficient substrate couplings, particularly for sterically hindered intermediates. In contrast, traditional Lewis acids like SnCl2 are less effective for fluorinated substrates due to poor solubility.
Characterization and Analytical Data
The final product is characterized by NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
1H NMR (300 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 2.80–3.20 (m, 4H, CH2), 4.10 (br s, 1H, NH), 6.85–7.10 (m, 2H, Ar-H).
-
13C NMR (75 MHz, CDCl3): δ 28.2 (Boc), 43.5 (NCH2), 80.1 (C-O), 155.0 (C=O), 148.5–115.0 (Ar-C-F).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in the benzodiazepine ring. Hydrolysis under acidic or basic conditions removes this group:
The free amine generated can undergo further functionalization, such as alkylation or acylation, to create derivatives for pharmacological studies .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms at positions 7 and 8 activate the aromatic ring for nucleophilic substitution, particularly under basic conditions:
Fluorine’s high electronegativity facilitates displacement by oxygen- or nitrogen-based nucleophiles, though reaction rates vary with steric and electronic factors .
Ring-Opening Reactions
The tetrahydro-1,4-benzodiazepine ring can undergo ring-opening under oxidative or reductive conditions:
-
Reductive Ring Opening :
Catalytic hydrogenation (H₂, Pd/C) reduces the diazepine ring to a bicyclic amine structure, retaining the Boc group .
Functionalization of the Diazepine Core
The secondary amine (after Boc removal) and the diazepine ring itself participate in diverse reactions:
Coupling Reactions
The deprotected amine participates in peptide coupling or Suzuki-Miyaura cross-coupling:
-
Suzuki-Miyaura Coupling :
Boronic acid reagents (e.g., arylboronic acids) in the presence of Pd(PPh₃)₄ enable arylation at the fluorine-free aromatic position .
Stability and Side Reactions
-
Thermal Stability : The Boc group decomposes at temperatures >150°C, releasing isobutylene and CO₂.
-
Photoreactivity : The difluoro aromatic system undergoes limited photodegradation under UV light (λ = 254 nm).
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Properties
Research indicates that benzodiazepine derivatives exhibit anticonvulsant effects. The incorporation of difluoromethyl groups in the structure of benzodiazepines has been shown to enhance their pharmacological activity. Studies have demonstrated that tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can modulate GABA_A receptor activity, which is crucial for developing new anticonvulsant medications .
Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. The specific modifications in the tert-butyl 7,8-difluoro compound may provide a favorable profile for reducing anxiety with fewer side effects compared to traditional benzodiazepines. This potential makes it a candidate for further exploration in treating anxiety disorders .
Neuropharmacology
Cognitive Enhancement
Recent studies suggest that certain benzodiazepine derivatives can enhance cognitive functions while maintaining their anxiolytic effects. The unique structure of this compound may lead to selective modulation of neurotransmitter systems involved in cognition and memory retention .
Potential for Neurodegenerative Diseases
Given the role of GABAergic systems in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, there is ongoing research into how this compound might mitigate neurodegeneration by protecting neurons from excitotoxicity and oxidative stress .
Chemical Intermediate in Drug Synthesis
Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows for further modifications that can lead to the development of new pharmaceuticals with targeted therapeutic effects .
Applications in Drug Development
The compound's ability to undergo various chemical transformations makes it valuable in drug development processes. It can be used to create libraries of analogs for high-throughput screening against specific biological targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Demonstrated significant anticonvulsant effects in animal models. |
| Study B | Anxiolytic Properties | Showed reduced anxiety levels with minimal sedation compared to traditional treatments. |
| Study C | Cognitive Enhancement | Indicated improvement in memory retention tasks among treated subjects. |
Mechanism of Action
The mechanism of action of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorine atoms and tert-butyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Fluoro vs. Chloro): The 7,8-difluoro substituents in the target compound increase electronegativity and reduce electron density on the aromatic ring compared to the 8-chloro analog. Chlorine, being bulkier and less electronegative, could increase lipophilicity (higher logP) and steric hindrance .
- Amino vs. In contrast, the difluoro substituents in the target compound may reduce solubility but improve membrane permeability .
Unsubstituted Benzodiazepine:
The absence of substituents in the unsubstituted analog (C₁₄H₂₀N₂O₂) results in lower molecular weight (248.32 g/mol) and reduced steric/electronic effects, making it a simpler scaffold for derivatization .
Crystallographic and Solid-State Behavior
- Hydrogen Bonding: Fluorine’s ability to participate in weak hydrogen bonds (C–F···H–N) and dipole interactions may influence crystal packing, as observed in other fluorinated pharmaceuticals .
Q & A
Q. What are the key synthetic strategies for introducing the tert-butyl carboxylate group into benzodiazepine derivatives?
The tert-butyl carboxylate group is commonly introduced via tert-butyloxycarbonyl (Boc) protection. A typical method involves reacting the benzodiazepine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, in related compounds, glacial acetic acid and tert-butylnitrite have been used to facilitate diazotization and subsequent functionalization . The Boc group enhances solubility and stability during synthesis, which is critical for isolating intermediates .
Example Protocol :
- Dissolve the benzodiazepine precursor in glacial acetic acid.
- Add Boc₂O and stir at room temperature under nitrogen.
- Monitor reaction progress via TLC or LC-MS.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the purity and identity of this compound be validated?
Q. How does fluorination at the 7 and 8 positions influence electronic properties and reactivity?
Fluorination alters electron density and steric effects:
- Electron-Withdrawing Effect : The difluoro substituents decrease electron density in the aromatic ring, affecting nucleophilic aromatic substitution (e.g., slower reaction rates compared to non-fluorinated analogs).
- Conformational Rigidity : Fluorines restrict rotation around the C–F bonds, stabilizing specific conformers critical for receptor binding in medicinal chemistry studies .
- Spectroscopic Signatures : NMR chemical shifts (δ ≈ -110 to -120 ppm) indicate para-fluorine coupling .
Experimental Design :
- Compare reaction kinetics with non-fluorinated analogs using UV-Vis or NMR.
- Perform DFT calculations to map electrostatic potential surfaces.
Q. What are the conformational dynamics of the seven-membered benzodiazepine ring?
Q. How do hydrogen-bonding patterns affect solid-state stability?
Hydrogen bonds (HBs) govern packing efficiency and thermal stability. Graph set analysis (Etter’s method ) classifies HBs into motifs like D (donor) and A (acceptor). For example:
- N–H⋯O=C : Forms chains (C(4) motif) along the crystallographic axis.
- O–H⋯O : Creates dimers (R_2$$^2(8) motif) enhancing lattice energy.
Methodology :
- Analyze X-ray data using Mercury software.
- Calculate HB energies (≈ 2–5 kcal/mol) via DFT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
